ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Contains a tetrazole ring but lacks the cyclohexyl and thiazole groups.
Uniqueness
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a tetrazole ring, a thiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C17H24N6O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H24N6O3S/c1-3-26-15(25)14-12(2)19-16(27-14)20-13(24)9-17(7-5-4-6-8-17)10-23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,24) |
InChI Key |
WVYIQXVJIDWZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C |
Origin of Product |
United States |
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